Regioisomeric Topology Divergence from the Canonical FFA4 Agonist GSK 137647
The target compound and GSK 137647 (4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide) are regioisomers with inverted sulfonamide connectivity. GSK 137647 is a validated potent FFA4 agonist with pEC50 values of 6.3 (human), 6.2 (mouse), and 6.1 (rat) and ≥100-fold selectivity against FFA1–3 . No published FFA4 activity data exist for the target compound . This structural inversion is a known determinant of GPR120 pharmacology in the diarylsulfonamide series [1].
| Evidence Dimension | Regioisomeric structural inversion / FFA4 agonism |
|---|---|
| Target Compound Data | N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide; sulfonamide N attached to 4-methoxyphenyl, S attached to 2,4,6-trimethylbenzene |
| Comparator Or Baseline | GSK 137647 (CAS 349085-82-1); sulfonamide N attached to 2,4,6-trimethylphenyl, S attached to 4-methoxybenzene |
| Quantified Difference | GSK 137647: pEC50 6.1–6.3 (FFA4). Target compound: no published FFA4 activity data. |
| Conditions | FFA4 agonism assay (human/mouse/rat recombinant receptors) for comparator; target compound untested in this assay . |
Why This Matters
Researchers targeting FFA4/GPR120 should not substitute this compound for GSK 137647 without empirical validation; conversely, those seeking a structurally distinct sulfonamide scaffold for exploring alternative target space may find this regioisomer valuable.
- [1] Sparks, S. M. et al. (2014). Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120). Bioorganic & Medicinal Chemistry Letters, 24(14), 3100–3103. View Source
